molecular formula C25H24N4O2S B4691559 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide

2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide

Cat. No. B4691559
M. Wt: 444.6 g/mol
InChI Key: DMSSQGGROAVBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide, also known as EBC-46, is a synthetic compound derived from the seeds of the Blushwood tree found in the rainforests of Australia. This compound has gained significant attention due to its potential as an anticancer agent.

Mechanism of Action

The exact mechanism of action of 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of apoptosis in tumor cells. This compound has been shown to activate the immune system by stimulating the production of cytokines and chemokines. This immune activation leads to the recruitment of immune cells to the tumor site, which can help to eliminate tumor cells. This compound has also been shown to induce apoptosis in tumor cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit angiogenesis, reduce tumor cell proliferation, and induce tumor cell death. This compound has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide is its relatively simple synthesis method. This compound is also highly pure, which makes it ideal for use in lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide. One area of research is the optimization of the synthesis method to improve the yield and purity of this compound. Another area of research is the development of more effective delivery methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anticancer agent. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.

Scientific Research Applications

2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, this compound has shown promising results in the treatment of various types of cancer, including melanoma, breast cancer, and prostate cancer. This compound has been shown to induce tumor cell death by disrupting the tumor microenvironment and inhibiting angiogenesis.

properties

IUPAC Name

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c1-3-29-22-8-6-5-7-18(22)19-13-16(9-12-23(19)29)26-24(30)15-32-25-27-20-11-10-17(31-4-2)14-21(20)28-25/h5-14H,3-4,15H2,1-2H3,(H,26,30)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSSQGGROAVBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NC4=C(N3)C=C(C=C4)OCC)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide
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2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide
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2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide

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